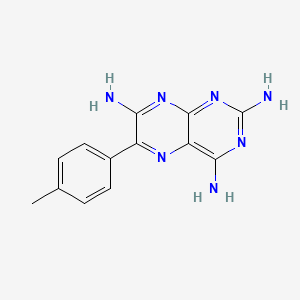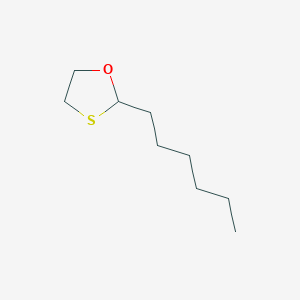
10,10-Dichlorophenanthren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Dichlorophenanthren-9-one is an organic compound with the molecular formula C14H8Cl2O. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its phenanthrene core structure substituted with two chlorine atoms at the 10th position and a ketone group at the 9th position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dichlorophenanthren-9-one typically involves the chlorination of phenanthrene derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 10,10-Dichlorophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthren-9-ol derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10,10-Dichlorophenanthren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10,10-Dichlorophenanthren-9-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound without chlorine substitutions.
9,10-Dichlorophenanthrene: Lacks the ketone group at the 9th position.
Phenanthrenequinone: Contains a ketone group but lacks chlorine substitutions.
Uniqueness: 10,10-Dichlorophenanthren-9-one is unique due to the presence of both chlorine atoms and a ketone group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
5412-84-0 |
|---|---|
Formule moléculaire |
C14H8Cl2O |
Poids moléculaire |
263.1 g/mol |
Nom IUPAC |
10,10-dichlorophenanthren-9-one |
InChI |
InChI=1S/C14H8Cl2O/c15-14(16)12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(14)17/h1-8H |
Clé InChI |
QANSXTMDJJDZDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(C2=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


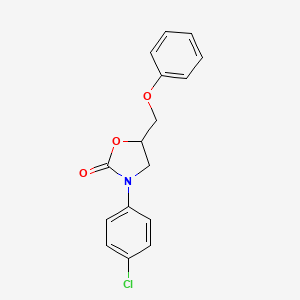

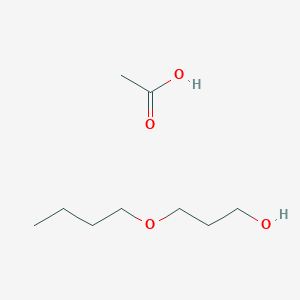

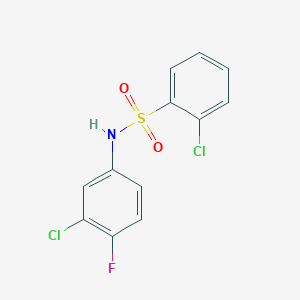
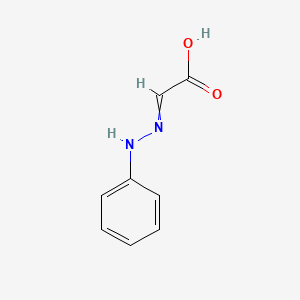
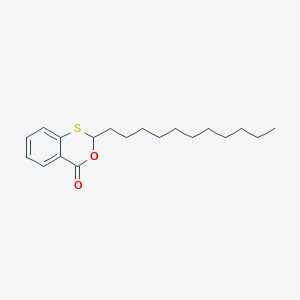
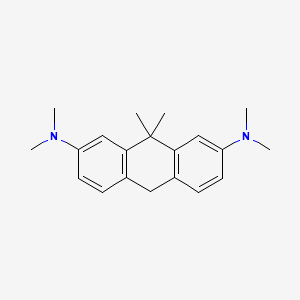
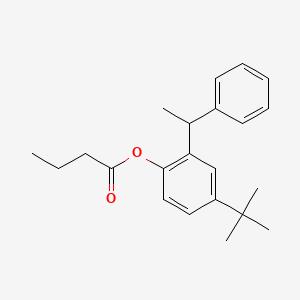
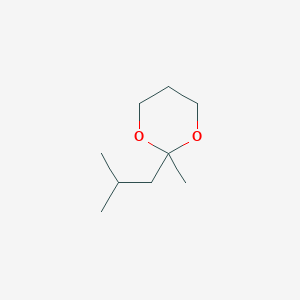
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)

